(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a benzothiazole derivative characterized by a Z-configuration imine linkage between a 5,7-dimethyl-substituted benzo[d]thiazole core and a 4-oxo-4H-chromene-3-carbonyl moiety. Such derivatives are often explored for pharmaceutical applications, particularly in anticancer and antimicrobial research, due to the bioactivity of thiazole and chromene motifs .
Properties
CAS No. |
868675-52-9 |
|---|---|
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.46 |
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-16(9-12)24(10-18(25)28-3)22(30-20)23-21(27)15-11-29-17-7-5-4-6-14(17)19(15)26/h4-9,11H,10H2,1-3H3 |
InChI Key |
PSCKNLHCMDECFE-FCQUAONHSA-N |
SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that incorporates both chromene and thiazole moieties. The biological activities of compounds containing these structures have been the focus of numerous studies, particularly in the context of their potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, emphasizing its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The structural formula for the compound can be represented as follows:
Key Features:
- Chromene Core : Known for various biological activities, including antioxidant and anti-inflammatory effects.
- Thiazole Ring : Associated with antimicrobial and anticancer properties.
- Methyl Acetate Group : Enhances solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. A study on related chromene derivatives found that they effectively scavenge free radicals, thus protecting cellular components from oxidative stress . This suggests that this compound may possess similar protective effects.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. A series of thiazole-containing compounds demonstrated potent inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of a thiazole ring in our compound may enhance its antimicrobial efficacy.
Acetylcholinesterase Inhibition
Compounds containing both coumarin (chromene) and thiazole have shown promising results as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer’s disease, where inhibition of this enzyme can lead to increased acetylcholine levels, potentially improving cognitive function . The specific IC50 values for related compounds suggest that our target compound could also exhibit significant inhibitory activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, certain thiazole compounds were shown to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells . The dual action of the chromene and thiazole moieties in our compound may synergistically enhance its anticancer potential.
Case Studies
- Study on Acetylcholinesterase Inhibition :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with chromene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4H-chromenes can selectively target multi-drug resistant cancer cells. The presence of an ester functional group at the 4th position enhances cytotoxicity, making these compounds promising candidates for cancer therapy .
Table 1: Anticancer Activity of Chromene Derivatives
Antimicrobial Properties
Compounds containing benzo[d]thiazole have been noted for their antimicrobial effects. Studies suggest that these derivatives can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a study published in Anticancer Research, a series of chromene derivatives were evaluated for their cytotoxic effects against A549 lung cancer cells. Results demonstrated that specific structural modifications led to enhanced cytotoxicity, particularly in drug-resistant cell lines .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications significantly increased antibacterial activity, indicating potential for therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the acyl imine moiety. Key comparisons include:
Key Findings:
The 5,7-dimethyl groups increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the 4-fluoro analog .
Hydrogen Bonding and Stability: Unlike the amino-thiazole derivative , the target compound lacks primary amines, reducing opportunities for N–H···O/N hydrogen bonds. However, the chromene carbonyl may participate in C=O···H–C interactions, stabilizing crystal packing or protein binding .
Biological Relevance: Isoxazole-containing analogs (e.g., compound from ) are often associated with kinase inhibition due to isoxazole’s ability to mimic adenine in ATP-binding pockets. In contrast, the chromene moiety in the target compound may interact with DNA or topoisomerases, as seen in flavonoid-based drugs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of hydrazinecarbothioamides with α-halo esters. However, the chromene carbonyl group may require additional protection steps compared to simpler acyl groups .
Physicochemical Properties:
- Lipophilicity : The 5,7-dimethyl groups (target) increase logP compared to the 4-fluoro analog (estimated logP: ~3.5 vs. ~2.8).
- Solubility : The methyl ester improves organic solubility, but the chromene carbonyl may reduce solubility in polar solvents relative to the dioxane-based analog .
Research Implications
- Drug Design : The chromene-thiazole hybrid structure warrants exploration for dual functionality (e.g., anticancer + fluorescent tracking).
- Similarity Metrics : Using Tanimoto coefficients (), the target compound shares ~60% structural similarity with isoxazole and dioxane analogs, primarily due to the conserved thiazole-acetate backbone .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via Hantzsch thiazole synthesis, reacting α-halocarbonyl compounds with thiourea derivatives .
- Step 2 : Introduction of the 4-oxo-4H-chromene-3-carbonyl imine group via condensation reactions under acidic conditions (e.g., acetic acid reflux) .
- Step 3 : Methyl esterification using methanol or dimethyl sulfate under controlled pH (~7–8) to avoid hydrolysis .
- Key Variables : Temperature (60–100°C), solvent choice (e.g., DMF for polar intermediates), and catalysts (e.g., sodium acetate for imine formation) .
Q. How is the (Z)-isomer configuration confirmed, and what analytical techniques validate structural integrity?
- Methodology :
- NMR Spectroscopy : NOESY or 2D-NMR detects spatial proximity between protons on the imine group and adjacent substituents to confirm the (Z)-configuration .
- HPLC : Chiral columns (e.g., Chiralpak®) separate (Z)- and (E)-isomers, with retention times compared to standards .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, though this requires high-purity samples .
Advanced Research Questions
Q. How do substituents (e.g., 5,7-dimethyl groups, chromene-carbonyl) influence the compound’s electronic properties and reactivity?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions susceptible to nucleophilic/electrophilic attack .
- Experimental Validation : Cyclic voltammetry measures redox potentials to correlate substituent effects with electrochemical stability .
- Example : The electron-withdrawing 4-oxo-chromene group increases electrophilicity at the imine nitrogen, enhancing reactivity in nucleophilic addition reactions .
Q. What strategies mitigate competing side reactions during imine bond formation in the synthesis?
- Methodology :
- Kinetic Control : Lower reaction temperatures (e.g., 40°C) favor imine formation over hydrolysis .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfamoyl groups) using tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate imine condensation while suppressing byproducts like Schiff base oligomers .
Q. How does the compound interact with biological targets, and what assays quantify its bioactivity?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-methyl ester) track intracellular accumulation via scintillation counting .
- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA topoisomerase II .
Critical Analysis of Contradictions
- Synthetic Routes : emphasizes Hantzsch reactions for thiazole formation, while suggests alternative multi-step pathways. This discrepancy likely arises from differing substituent compatibility, necessitating case-specific optimization .
- Bioactivity : Chromene-carbonyl derivatives (as in the target compound) show higher potency than fluorinated analogs ( vs. 4), highlighting the role of electron-withdrawing groups in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
